3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(2-Fluorophenyl)-N~4~-(2-methoxyethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N~4~-(2-methoxyethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. One common method involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: This step can be performed using a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole intermediate.
Attachment of the Methoxyethyl Group: This can be achieved through a nucleophilic substitution reaction, where a suitable leaving group on the isoxazole ring is replaced by the methoxyethyl group.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-N~4~-(2-methoxyethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different functional groups onto the isoxazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N~4~-(2-methoxyethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-N~4~-(2-methoxyethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
- 3-(2-Bromophenyl)-N~4~-(2-methoxyethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
- 3-(2-Methylphenyl)-N~4~-(2-methoxyethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
The presence of the fluorophenyl group in 3-(2-fluorophenyl)-N~4~-(2-methoxyethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide imparts unique properties to the compound, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C22H18FN3O3 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18FN3O3/c1-28-12-11-24-21(27)16-13-18(14-7-3-2-4-8-14)25-22-19(16)20(26-29-22)15-9-5-6-10-17(15)23/h2-10,13H,11-12H2,1H3,(H,24,27) |
InChI Key |
SIJHULXONPUKDA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
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